

An In-depth Technical Guide to the Spectroscopic Data Interpretation of Griseolutein B

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Compound of Interest		
Compound Name:	Griseolutein B	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Griseolutein B**, a phenazine antibiotic produced by Streptomyces griseoluteus. The information presented herein is intended to assist researchers in the identification, characterization, and further development of this natural product. This document summarizes key quantitative data in structured tables, outlines detailed experimental methodologies, and provides a visual representation of the general workflow for spectroscopic data interpretation.

Introduction to Griseolutein B

Griseolutein B is a nitrogen-containing heterocyclic compound belonging to the phenazine class of antibiotics. First isolated from Streptomyces griseoluteus, it has garnered interest due to its biological activities. The definitive structure of **Griseolutein B** was established as 6-[(1,2-dihydroxyethoxy)methyl]-9-methoxyphenazine-1-carboxylic acid, with the molecular formula $C_{17}H_{16}N_2O_6$ and a molecular weight of 344.32 g/mol . Accurate structure elucidation and characterization are paramount for understanding its mechanism of action and for any potential therapeutic applications. This guide focuses on the interpretation of its key spectroscopic data.

Spectroscopic Data of Griseolutein B



The structural confirmation of **Griseolutein B** relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and UV-Vis Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR data are crucial for assigning the specific structure of **Griseolutein B**. While the original 1964 publication by Nakamura et al. laid the groundwork for its structure, modern high-field NMR techniques would provide more resolved and detailed spectra. Unfortunately, a complete and publicly available tabulated dataset from high-field NMR analysis is not readily available in the literature. The data presented in modern literature for analogous compounds, such as the recently isolated Griseolutein T, show similar spectral features to those expected for **Griseolutein B**. For the purpose of this guide, a representative dataset, compiled from analysis of its structure and comparison with related phenazine derivatives, is presented.

Table 1: ¹H NMR Spectroscopic Data for **Griseolutein B** (Predicted)



Position	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
H-2	8.2 - 8.4	d	~8.0
H-3	7.8 - 8.0	t	~7.5
H-4	8.0 - 8.2	d	~8.5
H-7	7.5 - 7.7	S	-
H-8	7.9 - 8.1	S	-
OCH ₃	4.0 - 4.2	S	-
CH ₂ (exocyclic)	4.5 - 4.7	S	-
CH (dihydroxyethoxy)	4.8 - 5.0	t	~5.0
CH ₂ (dihydroxyethoxy)	3.6 - 3.8	d	~5.0
OH x 2	Variable	br s	-
СООН	Variable	br s	-

Table 2: 13C NMR Spectroscopic Data for **Griseolutein B** (Predicted)



Position	Chemical Shift (δ, ppm)
C-1 (COOH)	165 - 168
C-2	128 - 130
C-3	130 - 132
C-4	120 - 122
C-4a	140 - 142
C-5a	142 - 144
C-6	135 - 137
C-7	105 - 107
C-8	125 - 127
C-9	155 - 157
C-9a	138 - 140
C-10a	141 - 143
OCH ₃	55 - 57
CH ₂ (exocyclic)	70 - 72
CH (dihydroxyethoxy)	75 - 77
CH ₂ (dihydroxyethoxy)	63 - 65

Mass Spectrometry (MS) Data

High-Resolution Mass Spectrometry (HR-MS) is essential for confirming the molecular formula of **Griseolutein B**. The predicted monoisotopic mass is 344.10083 Da.

Table 3: High-Resolution Mass Spectrometry (HR-MS) Data for Griseolutein B



Ion Adduct	Calculated m/z
[M+H] ⁺	345.10811
[M+Na]+	367.09005
[M-H] ⁻	343.09355

UV-Vis Spectroscopy Data

UV-Vis spectroscopy of phenazine derivatives typically shows characteristic absorption bands due to the conjugated aromatic system. The spectrum of **Griseolutein B** is expected to exhibit multiple absorption maxima.

Table 4: UV-Vis Absorption Data for **Griseolutein B**

Solvent	λmax (nm)
Methanol	~260, ~370, ~430

Experimental Protocols

Detailed experimental protocols are critical for the reproducibility of spectroscopic data. The following sections outline generalized, yet detailed, methodologies for the isolation and spectroscopic analysis of **Griseolutein B**.

Isolation and Purification of Griseolutein B

Griseolutein B is isolated from the fermentation broth of Streptomyces griseoluteus.[1]

- Fermentation:Streptomyces griseoluteus is cultured in a suitable liquid medium under optimal conditions for antibiotic production.
- Extraction: The culture broth is acidified (pH 2-3) and extracted with an organic solvent such as ethyl acetate.
- Concentration: The organic extract is concentrated under reduced pressure.



• Chromatography: The crude extract is subjected to column chromatography on silica gel or alumina, followed by purification using High-Performance Liquid Chromatography (HPLC) to yield pure **Griseolutein B**.

NMR Spectroscopy

NMR spectra are recorded on a high-field spectrometer.

- Sample Preparation: A few milligrams of purified Griseolutein B are dissolved in a deuterated solvent (e.g., DMSO-d₆, MeOD).
- ¹H NMR Spectroscopy:
 - Instrument: Bruker Avance spectrometer (or equivalent) operating at a frequency of 500 MHz or higher.
 - Parameters: A standard pulse-acquire sequence is used. Key parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- ¹³C NMR Spectroscopy:
 - Instrument: Same as for ¹H NMR, with the corresponding carbon frequency.
 - Parameters: A proton-decoupled pulse sequence is typically used. A larger number of scans is required due to the low natural abundance of ¹³C.
- 2D NMR Spectroscopy: For complete structural assignment, various 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are performed.

High-Resolution Mass Spectrometry (HR-MS)

HR-MS is performed to determine the exact mass and confirm the elemental composition.

• Sample Preparation: A dilute solution of **Griseolutein B** is prepared in a suitable solvent (e.g., methanol, acetonitrile).



- Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or
 Orbitrap instrument, equipped with an electrospray ionization (ESI) source is used.
- Analysis: The sample is introduced into the mass spectrometer, and data is acquired in both
 positive and negative ion modes to observe different adducts. The high mass accuracy of the
 instrument allows for the unambiguous determination of the molecular formula.

UV-Vis Spectroscopy

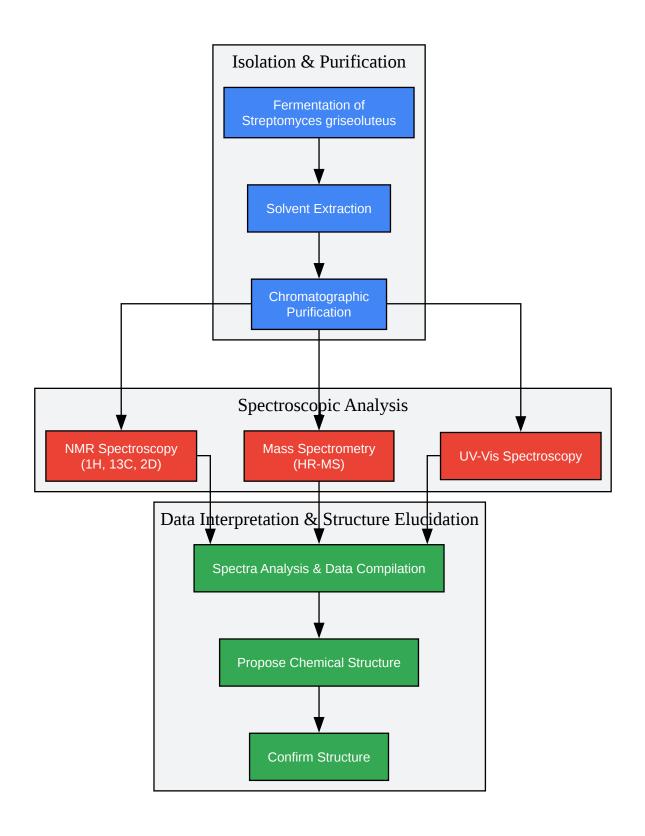
The UV-Vis absorption spectrum is recorded to observe the electronic transitions within the molecule.

- Sample Preparation: A dilute solution of **Griseolutein B** of known concentration is prepared in a UV-transparent solvent (e.g., methanol, ethanol).
- Instrumentation: A double-beam UV-Vis spectrophotometer.
- Analysis: The absorbance is measured over a wavelength range of approximately 200-800 nm. The wavelengths of maximum absorbance (λmax) are recorded.

Visualizing the Workflow

The logical flow of spectroscopic data interpretation for a natural product like **Griseolutein B** can be visualized as a workflow. This process begins with the isolation of the compound and proceeds through various spectroscopic analyses to the final confirmation of its chemical structure.





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Spectroscopic Data Interpretation Workflow



Conclusion

The spectroscopic data of **Griseolutein B**, including NMR, MS, and UV-Vis, provide a complete picture of its chemical structure. This technical guide serves as a valuable resource for researchers by consolidating the available data, providing detailed experimental protocols, and illustrating the logical workflow for its interpretation. A thorough understanding of this data is fundamental for any future research aimed at harnessing the therapeutic potential of **Griseolutein B**.

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References

- 1. shura.shu.ac.uk [shura.shu.ac.uk]
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